Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester

Catalog No.
S12310111
CAS No.
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]am...

Product Name

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester

IUPAC Name

ethyl 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]butanoate

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-2-18-14(17)9-6-10-15-13(11-16)12-7-4-3-5-8-12/h3-5,7-8,13,15-16H,2,6,9-11H2,1H3/t13-/m0/s1

InChI Key

PEAMQARNWZMBSA-ZDUSSCGKSA-N

Canonical SMILES

CCOC(=O)CCCNC(CO)C1=CC=CC=C1

Isomeric SMILES

CCOC(=O)CCCN[C@@H](CO)C1=CC=CC=C1

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester is an organic compound characterized by its unique functional groups. This compound features a butanoic acid backbone with an ethyl ester group and an amino alcohol side chain derived from (1R)-2-hydroxy-1-phenylethyl. It has a molecular formula of C13H19NO3C_{13}H_{19}NO_3 and a molecular weight of approximately 239.30 g/mol. The presence of the hydroxy and amino groups suggests potential for hydrogen bonding, which may influence its solubility and reactivity in biological systems.

The chemical behavior of butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester can be analyzed through several types of reactions:

  • Esterification: The compound can undergo hydrolysis in the presence of water or acidic conditions to regenerate butanoic acid and (1R)-2-hydroxy-1-phenylethyl amine.
  • Amine Reactions: As an amine derivative, it may participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Oxidation: The hydroxyl group could be oxidized to form a ketone or aldehyde under appropriate conditions.

These reactions highlight the compound's potential utility in synthetic organic chemistry.

Synthesis of butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester can be achieved through several methods:

  • Esterification Reaction:
    • Reacting butanoic acid with (1R)-2-hydroxy-1-phenylethylamine in the presence of an acid catalyst to form the ethyl ester.
  • Coupling Reactions:
    • Utilizing coupling agents like diisopropylethylamine to facilitate the reaction between butanoic acid derivatives and amines.
  • Multi-step Synthesis:
    • Starting from commercially available precursors, employing protecting group strategies to selectively modify functional groups before final deprotection.

These methods allow for the controlled synthesis of the desired compound while minimizing by-products.

Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester has potential applications in various fields:

  • Pharmaceuticals: As a potential drug candidate for managing pain or inflammation due to its structural similarity to known analgesics.
  • Chemical Research: Serving as a building block in organic synthesis for producing more complex molecules.
  • Biotechnology: Investigating its role as a biochemical probe in studies related to enzyme activity or receptor binding.

Interaction studies involving butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester would typically focus on its binding affinity to various biological targets:

  • Receptor Binding: Evaluating how this compound interacts with specific receptors could provide insights into its potential therapeutic effects.
  • Enzyme Inhibition: Assessing whether it acts as an inhibitor or activator of certain enzymes could reveal its metabolic pathways and effects on biological processes.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with butanoic acid, 4-[[[1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester. Here are some notable examples:

Compound NameStructureUnique Features
Butanoic AcidC4H8O2C_4H_8O_2Simple carboxylic acid without amine or alcohol functionalities.
PhenethylamineC8H11NC_8H_{11}NContains a phenethyl group; lacks carboxylic acid functionality.
Ethyl 4-AminobutanoateC8H15NO2C_8H_{15}NO_2Similar backbone; differs by having an amino group directly attached to the carbon chain without hydroxyl substitution.

Butanoic acid, 4-[[[1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester is unique due to its combination of both an amino alcohol and an ester functional group, which may enhance its solubility and bioactivity compared to simpler analogs.

Further research into this compound's properties could lead to valuable applications in medicinal chemistry and biotechnology.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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